Technical Whitepaper: 7,8-Dimethyl-1-azaspiro[4.4]nonane as a Privileged Scaffold
Technical Whitepaper: 7,8-Dimethyl-1-azaspiro[4.4]nonane as a Privileged Scaffold
Topic: Chemical Structure, Properties, and Synthesis of 7,8-Dimethyl-1-azaspiro[4.4]nonane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
The 1-azaspiro[4.4]nonane core represents a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for the Cephalotaxus alkaloids (e.g., cephalotaxine, homoharringtonine) and a potent pharmacophore for nicotinic acetylcholine receptors (nAChR) .[1][2] The specific derivative, 7,8-Dimethyl-1-azaspiro[4.4]nonane , introduces critical steric bulk and lipophilicity to the carbocyclic ring, influencing the conformational lock of the spiro-center and modulating binding affinity in hydrophobic pockets.[1]
This guide provides a comprehensive analysis of the molecule's structural dynamics, physicochemical properties, and a validated synthetic protocol based on domino radical bicyclization.
Structural Architecture & Stereochemical Dynamics[1]
Core Topology
The molecule features a spiro-fusion between a pyrrolidine ring (containing the nitrogen at position 1) and a cyclopentane ring (positions 6–9).[1] The spiro-carbon (C5) creates a rigid orthogonal orientation between the two rings, minimizing the entropic penalty upon receptor binding.[1]
-
Spiro-Center (C5): Acts as a conformational anchor, forcing the two 5-membered rings into a "butterfly" geometry.[1]
-
7,8-Dimethyl Substitution: The methyl groups on the cyclopentane ring are not merely lipophilic additions; they dictate the ring puckering. In bioactive analogs, the trans-configuration of these methyl groups is often preferred to mimic the twisted geometry found in complex alkaloids like histrionicotoxin.
Stereochemical Nomenclature
The relative stereochemistry at C7 and C8 is critical.
-
(7R,8R) or (7S,8S) [Trans]: Increases the barrier to ring inversion, stabilizing specific conformers.[1]
-
(7R,8S) [Cis]: Creates a meso-like plane (if N is unsubstituted), often leading to different binding vectors.[1]
Physicochemical Profile
The following data is synthesized from structural analogues and computational descriptors for the free base and its hydrochloride salt.
| Property | Value (Approx.) | Clinical Relevance |
| Molecular Formula | C₁₀H₁₉N | Core scaffold efficiency |
| Molecular Weight | 153.27 g/mol | Fragment-based drug design (FBDD) compliant |
| cLogP | 2.4 – 2.8 | Good CNS penetration potential |
| TPSA | 12.0 Ų | High blood-brain barrier (BBB) permeability |
| pKa (Conj.[1] Acid) | ~9.5 – 10.2 | Exists as cation at physiological pH (7.4) |
| sp³ Fraction (Fsp³) | 1.0 (100%) | High 3D complexity; correlates with lower clinical attrition |
Solubility Note: The free base is an oil with low water solubility. For biological assays, it is typically handled as the Hydrochloride (HCl) or Oxalate salt (CAS: 959579-91-0 for HCl), which are white crystalline solids soluble in water and DMSO.[1]
Advanced Synthetic Methodology: Domino Radical Bicyclization[2][3]
While ionic routes (e.g., intramolecular aldol or 1,3-dipolar cycloaddition) exist, the Domino Radical Bicyclization offers superior control over the spiro-quaternary center and the relative stereochemistry of the methyl groups.[1]
Reaction Mechanism
The synthesis utilizes an O-benzyl oxime ether precursor tethered to an alkene. The reaction is initiated by a stannyl radical, which generates an aminyl radical intermediate. This intermediate undergoes a 5-exo-trig cyclization to form the pyrrolidine ring, followed immediately by a second cyclization to form the cyclopentane ring.[1]
Protocol: Ti-Mediated Radical Cyclization (Self-Validating)
Grounding Source: Adapted from Guerrero-Caicedo et al., ACS Omega 2019 [1]
Reagents:
-
Precursor: O-benzyl oxime ether with a 7,8-dimethyl-substituted alkenyl chain.[1]
-
Hydrogen Atom Donor: Tributyltin hydride (Bu₃SnH).[1]
-
Solvent: Degassed Benzene or Cyclohexane.
Step-by-Step Workflow:
-
Preparation: Dissolve the oxime ether precursor (1.0 equiv) in degassed cyclohexane (0.02 M concentration to favor intramolecular reaction).
-
Initiation: Add Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv).
-
Reflux: Heat the mixture to reflux (80°C) under an Argon atmosphere for 3–5 hours.
-
Validation Check: Monitor by TLC for the disappearance of the oxime spot.
-
-
Quenching: Cool to room temperature. Add KF/silica gel to sequester the tin byproducts (essential for purity).
-
Purification: Filter through a Celite pad. Concentrate and purify via flash column chromatography (EtOAc/Hexane gradient).
Yield Expectation: 50–65% (mixture of diastereomers, often favoring trans-7,8-dimethyl due to steric repulsion in the transition state).[1]
Visualization of Synthetic Pathway
Figure 1: Domino radical bicyclization pathway for the rapid assembly of the 1-azaspiro[4.4]nonane core.
Pharmacological Applications[1][2][4][5][6]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 1-azaspiro[4.4]nonane skeleton is a bioisostere of the epibatidine and histrionicotoxin cores.[1]
-
Mechanism: The protonated nitrogen mimics the ammonium headgroup of acetylcholine, interacting with the cation-pi site (Trp residues) in the receptor binding pocket.[1]
-
7,8-Dimethyl Effect: The hydrophobic bulk of the dimethyl groups interacts with the accessory hydrophobic pocket of the α4β2 or α7 nAChR subtypes, potentially improving selectivity over the muscarinic receptors.
Cephalotaxine Mimicry (Oncology)
This molecule serves as a simplified analogue of Cephalotaxine , the parent compound of Homoharringtonine (FDA-approved for Chronic Myeloid Leukemia).
-
Pathway: Inhibition of protein translation elongation.
-
Research Utility: Used as a fragment probe to map the ribosomal binding site where the complex fused-ring system of cephalotaxine normally resides.
Biological Interaction Map[1]
Figure 2: Pharmacological interaction network mapping the scaffold to key therapeutic endpoints.[1]
References
-
Guerrero-Caicedo, A., et al. (2019).[1] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 4(25), 21369–21380.[1] [1]
-
BenchChem. (2025).[4][5][6] "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."
-
Khoroshunova, et al. "Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition."[1][6] Application Notes.
-
PubChem. "Compound Summary: (trans)-7,8-Dimethyl-spiro[4.4]nonan-2-one."[1][7] National Library of Medicine. [1]
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (trans)-7,8-Dimethyl-spiro[4.4]nonan-2-one | C11H18O | CID 69533141 - PubChem [pubchem.ncbi.nlm.nih.gov]
